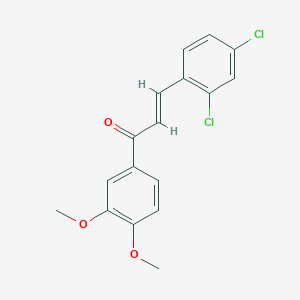
3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine
Übersicht
Beschreibung
3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine, also known as CMPDA, is a heterocyclic compound and a derivative of pyridine-2,6-diamine. It is a colorless crystalline solid that is soluble in water and other polar solvents. CMPDA is used in a variety of scientific research applications, such as drug discovery, drug delivery, and biochemistry. It can also be used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine has been used in a variety of scientific research applications, such as drug discovery, drug delivery, and biochemistry. It has also been used as a reagent in organic synthesis. In drug discovery, this compound has been used to identify potential new drugs by inhibiting certain enzymes or targets. In drug delivery, this compound has been used to deliver drugs to specific sites in the body. In biochemistry, this compound has been used to study the structure and function of proteins and other biological molecules.
Wirkmechanismus
3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine is thought to act as an inhibitor of enzymes and other targets in the body. It is believed to bind to specific sites on the target molecule, blocking its activity. This inhibition can lead to a variety of biological effects, such as the inhibition of cell growth or the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to inhibit the secretion of certain hormones in vivo. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic and has low levels of bioaccumulation. However, this compound does have some limitations. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Zukünftige Richtungen
The potential applications of 3-(2-Chloro-5-methoxyphenyl)pyridine-2,6-diamine are only beginning to be explored. Future research could focus on using this compound to develop new drugs or to improve existing drug delivery systems. Additionally, further research could focus on using this compound to study the structure and function of proteins and other biological molecules. Finally, research could be conducted to identify new methods for synthesizing this compound and to identify potential new uses for this compound in the laboratory.
Eigenschaften
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)pyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-17-7-2-4-10(13)9(6-7)8-3-5-11(14)16-12(8)15/h2-6H,1H3,(H4,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUAPFGBVOILBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(N=C(C=C2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

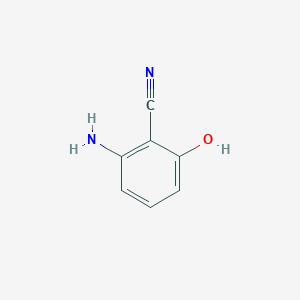

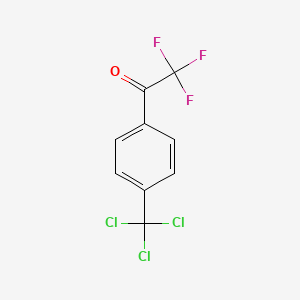
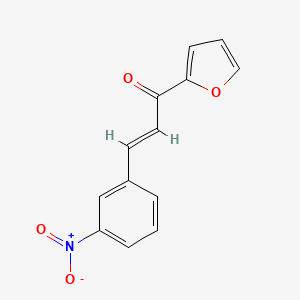


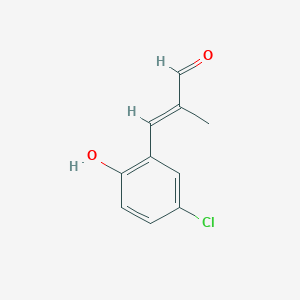

![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)

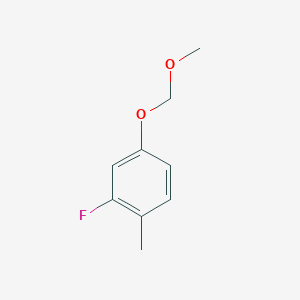
![1-[(3-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B6326946.png)

